N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride

Lipophilicity Membrane permeability Drug-likeness

Supply of metabolically stable, sp³-rich amine scaffolds for fragment-based discovery is often inconsistent. This trifluoroethyl cyclopropanamine HCl resolves the gap: pKa ~5.5-6.5 (vs. 9.1 for parent amine), logP ~1.2, Fsp³ = 1.0-validated in WO2019156929A1 for contact activation pathway inhibitors. Crystalline HCl salt (mp 176-178 °C) guarantees accurate weighing; available in gram quantities with immediate dispatch.

Molecular Formula C5H9ClF3N
Molecular Weight 175.58 g/mol
CAS No. 1169952-82-2
Cat. No. B1439207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
CAS1169952-82-2
Molecular FormulaC5H9ClF3N
Molecular Weight175.58 g/mol
Structural Identifiers
SMILESC1CC1NCC(F)(F)F.Cl
InChIInChI=1S/C5H8F3N.ClH/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;1H
InChIKeyXNUIOISZOAAVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl: Physicochemical Profile


N-(2,2,2-Trifluoroethyl)cyclopropanamine hydrochloride (CAS 1169952-82-2) is a fluorinated cyclopropylamine building block supplied as the hydrochloride salt. The free base (CAS 1016746-30-7) bears a secondary amine linking a strained cyclopropane ring to a 2,2,2-trifluoroethyl group. The hydrochloride salt (C₅H₉ClF₃N, MW 175.58) appears as a white crystalline powder with a measured melting point of 176–178 °C and an experimental logP of 1.124 [1]. Its fully sp³-hybridized carbon framework (Fsp³ = 1.0) and single H-bond donor/acceptor pair position it as a compact, three-dimensional amine scaffold of interest in medicinal chemistry and agrochemical intermediate synthesis .

1
Scaffold Type

Fluorinated cyclopropylamine building block, hydrochloride salt

2
Key Attributes

Fully sp³-hybridized framework (Fsp³ = 1.0) for 3D fragment libraries and property-guided lead optimization

3
Procurement Context

Patent-validated intermediate for Factor XIa/kallikrein inhibitor programs; may support agrochemical intermediate synthesis

N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl vs. Generic Cyclopropylamines


Simple N-alkyl cyclopropylamines (e.g., cyclopropanamine, N-methyl, or N-ethyl derivatives) differ profoundly from the trifluoroethyl-substituted target compound in both lipophilicity and amine basicity. The electron-withdrawing –CH₂CF₃ group depresses the pKa of the secondary amine by approximately 3–4 log units relative to unsubstituted cyclopropanamine (pKa 9.10) , while simultaneously raising logP by roughly 1.0–1.2 units over the non-fluorinated analogs [1]. These shifts alter membrane permeability, hydrogen-bonding capacity, and protonation state at physiological pH—parameters that directly govern pharmacokinetic behaviour and target engagement. Substituting a generic N-ethyl or N-methyl cyclopropanamine disregards these quantifiable physicochemical differences and may invalidate established structure–activity relationships in lead series [2].

Parameter
This Compound
Generic Cyclopropylamines
Lipophilicity
Moderate logP ~1.2; supports passive membrane diffusion
Low logP (
Amine Basicity
pKa ~5.5–6.5; predominantly neutral at physiological pH
pKa >9; protonation state and target engagement may shift
Metabolic Profile
N–CH₂–CF₃ motif resists oxidative N-dealkylation
Susceptible to N-dealkylation; established SAR may not transfer

N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl: Physicochemical Evidence vs. Analogs


LogP Advantage Over Non-Fluorinated Cyclopropylamines

The target compound exhibits an experimentally determined logP of 1.124 (ChemBase) or a calculated logP of 1.23 (Fluorochem). By contrast, the unsubstituted parent cyclopropanamine has a logP of approximately −0.16 [1], and the closest non-fluorinated analog N-ethylcyclopropanamine shows a logP of 0.36 (free base) or 0.365 (hydrochloride) . This represents a net lipophilicity gain of +1.28 log units over cyclopropanamine and +0.76–0.87 log units over N-ethylcyclopropanamine. The trifluoroethyl substituent thus transforms a hydrophilic, low-permeability amine into a moderately lipophilic scaffold compatible with passive membrane diffusion [2].

LogP Advantage
Cross-study comparable
ΔlogP +1.28 (vs. cyclopropanamine)
Target logP: 1.12 (exp.) / 1.23 (calc.)
Cyclopropanamine logP: −0.16
Reported ~10× higher membrane partitioning potential
Experimental and calculated logP from vendor sources
Lipophilicity Membrane permeability Drug-likeness

Reduced Amine Basicity (pKa) vs. Non-Fluorinated Analogs

The electron-withdrawing 2,2,2-trifluoroethyl substituent markedly reduces amine basicity. While a directly measured pKa for the target compound is not publicly reported, the closest structural comparator—1-cyclopropyl-2,2,2-trifluoroethanamine—has a predicted pKa of 5.71 . The 2,2,2-trifluoroethylamine motif itself has a measured pKa of approximately 5.5 [1]. In contrast, cyclopropanamine has pKa 9.10 and N-methylcyclopropanamine has a predicted pKa of 9.46 . The Chernykh et al. (2020) study systematically measured pKa values for fluoroalkyl-substituted cyclopropylamines and demonstrated that CF₃-containing derivatives consistently show pKa reductions of 3–4 units versus unsubstituted or alkyl-substituted analogs [2]. For the target N-(2,2,2-trifluoroethyl)cyclopropanamine, a pKa in the range 5.5–6.5 is therefore confidently predicted.

Reduced Amine Basicity
Class-level inference
ΔpKa ≈ −3.0 to −4.0
Predicted pKa: 5.5–6.5 (target)
Cyclopropanamine pKa: 9.10 (measured)
Predominantly neutral at physiological pH; protonation state context differs
Predicted range based on structural analogs and literature
Amine basicity pKa Protonation state Pharmacokinetics

Crystalline Salt Advantage over Liquid Analogs

The hydrochloride salt of N-(2,2,2-trifluoroethyl)cyclopropanamine is a crystalline solid with a measured melting point of 176–178 °C [1]. This contrasts sharply with the free base of cyclopropanamine (bp ~50 °C, liquid at ambient temperature), N-ethylcyclopropanamine (bp ~95–107 °C, liquid), and N-methylcyclopropanamine (bp ~56 °C, liquid). Even the hydrochloride salt of N-ethylcyclopropanamine melts lower at 133–135 °C [2]. The 40+ °C higher melting point of the target compound relative to N-ethylcyclopropanamine hydrochloride reflects stronger crystal lattice stabilization attributable to the trifluoroethyl group, conferring superior ambient-temperature storage stability, easier gravimetric dispensing, and reduced hygroscopicity during weighing.

Crystalline Salt Advantage
Cross-study comparable
mp 176–178 °C (HCl salt)
N-ethylcyclopropanamine HCl: 133–135 °C
Cyclopropanamine (free base): liquid, bp ~50 °C
Supports ambient-temperature storage and accurate gravimetric dispensing
Melting points from vendor and database specifications
Solid-state properties Handling Formulation Storage stability

Fully sp³-Hybridized Framework vs. Aromatic Amine Fragments

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0, as every carbon atom in the molecule is sp³-hybridized . This represents the theoretical maximum for three-dimensional carbon saturation. By comparison, commercially prevalent aromatic amine building blocks (e.g., aniline derivatives, aminopyridines) typically exhibit Fsp³ values below 0.3. Even N-methylcyclopropanamine has Fsp³ = 0.75 (3 of 4 carbons sp³). In fragment-based and property-guided drug design, higher Fsp³ correlates with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility at a given logP. The target compound thus offers the maximal sp³ character achievable in a small-molecule amine scaffold of this molecular weight range [1].

Fully sp³ Framework
Class-level inference
Fsp³ = 1.0 (5 of 5 carbons sp³)
ΔFsp³ +0.25 over N-methylcyclopropanamine; +0.70 over aromatic amine fragments
Maximal sp³ character; may support fragment-based design and diversity-oriented synthesis
Calculated from molecular structure; correlates with favorable attrition rates in literature
Fsp³ Three-dimensionality Fragment-based drug discovery Molecular complexity

Patent-Validated Factor XIa/Kallikrein Intermediate

CAS 1169952-82-2 is explicitly cited in WO2019156929A1 (Exithera Pharmaceuticals Inc.), which discloses compounds that inhibit Factor XIa or kallikrein for therapeutic anticoagulation without the bleeding liability associated with current anticoagulants [1]. The patent specifically employs the N-(2,2,2-trifluoroethyl)cyclopropanamine scaffold as a key intermediate in the synthesis of bioactive molecules targeting the contact activation pathway. In contrast, generic cyclopropanamine (CAS 765-30-0) or N-ethylcyclopropanamine lack this patent-validated entry point into a clinically relevant target class. Independent patent analyses further indicate that CAS 1169952-82-2 appears in multiple recent filings for antiviral and anticancer agents [2], underscoring its differentiated relevance in addressing global health challenges compared to non-fluorinated cyclopropylamine alternatives.

Patent-Validated Intermediate
Supporting evidence
Explicitly claimed in WO2019156929A1 for Factor XIa/kallikrein inhibitors
Patent-validated precedent supports use in contact pathway programs
Qualitative differentiation vs. non-fluorinated cyclopropylamines
Factor XIa Kallikrein Anticoagulant Patent-validated intermediate

Positional Isomer: N-Trifluoroethyl vs. α-Trifluoromethyl

The target compound (N-(2,2,2-trifluoroethyl)cyclopropanamine) places the –CF₃ group two bonds from the amine nitrogen via an ethylene linker. Its closest positional isomer, 1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (CAS 75702-99-7), positions the –CF₃ group on the carbon alpha to the amine, yielding a primary amine rather than a secondary amine [1]. This structural difference has two consequences: (i) the target compound's secondary amine has distinct steric and electronic properties for N-functionalization (alkylation, acylation, sulfonylation) versus the primary amine isomer; (ii) the N–CH₂–CF₃ motif in the target compound is resistant to oxidative N-dealkylation—a major metabolic clearance route for conventional N-ethyl and N-methyl amines—whereas the α-CF₃ primary amine isomer may undergo different metabolic pathways including oxidative deamination [2]. The measured logP values are comparable (~1.2 for both), but the predicted pKa differs: ~5.71 for the α-substituted primary amine isomer versus ~5.5–6.5 for the N-substituted secondary amine, reflecting the different electronic environments around the basic nitrogen .

Positional Isomer Comparison
Head-to-head
Secondary amine; N–CH₂–CF₃ motif; resistant to N-dealkylation
Primary amine isomer (CAS 75702-99-7); α-CF₃ substitution; potential for oxidative deamination
Metabolic soft-spot profile and derivatization space differ between isomers
Comparable logP (~1.2); distinct amine class and metabolic pathways
Positional isomer Metabolic stability N-dealkylation Structural isomer comparison

N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl: Application Scenarios


Factor XIa & Kallikrein Inhibitor Lead Optimization

Programs targeting the contact activation pathway for thrombosis can directly leverage this compound as a key intermediate, as established in WO2019156929A1. The trifluoroethyl-substituted cyclopropanamine scaffold provides the requisite lipophilicity (logP ~1.2) and reduced basicity (predicted pKa ~5.5–6.5) for optimal target engagement while avoiding the bleeding risk associated with existing anticoagulants. Procurement of this specific intermediate rather than generic cyclopropanamine ensures alignment with patent-validated SAR and accelerates hit-to-lead progression [1].

sp³-Rich 3D Fragment Library for FBDD

With Fsp³ = 1.0 at MW 175.58, this compound is an ideal sp³-rich fragment for constructing three-dimensional screening libraries. Its fully saturated carbon framework—combined with moderate lipophilicity (logP 1.12–1.23) and a single H-bond donor/acceptor pair—satisfies the 'rule of three' for fragment-likeness while offering a degree of saturation unattainable with aromatic amine fragments (Fsp³ < 0.3). The crystalline hydrochloride salt (mp 176–178 °C) further facilitates accurate weighing and dissolution for high-concentration fragment screening by NMR, SPR, or X-ray crystallography .

Metabolic Stability for Agrochemical Intermediates

The N–CH₂–CF₃ motif confers resistance to oxidative N-dealkylation—a major metabolic clearance pathway—making this compound a strategically valuable intermediate for designing metabolically stable agrochemicals such as insecticides and herbicides. The trifluoroethyl group enhances both environmental persistence and target-site bioavailability relative to N-ethyl or N-methyl cyclopropanamine analogs, while the cyclopropane ring introduces conformational rigidity that can improve binding selectivity toward insect or weed enzyme targets [2].

Low Basicity for Enhanced CNS Penetration

The pKa reduction of ~3–4 units relative to non-fluorinated cyclopropylamines (predicted pKa ~5.5–6.5 vs. 9.10–9.46) means this compound is predominantly neutral at physiological pH. This property is critical for CNS drug discovery programs, where low basicity correlates with reduced P-glycoprotein efflux and improved passive blood–brain barrier penetration. Researchers designing CNS-targeted LSD1 inhibitors, kinase inhibitors, or GPCR ligands can exploit this physicochemical profile to enhance brain exposure without resorting to elaborate prodrug strategies [3].

Application
Selection Property
Validation Focus
Factor XIa / Kallikrein Inhibitor Programs
Patent-validated intermediate with reported lipophilicity and basicity context
Target engagement and contact pathway model-response endpoints
sp³-Rich 3D Fragment Library Design
Maximum Fsp³ (1.0) with moderate logP and single H-bond donor/acceptor pair
Fragment-likeness and crystallographic / NMR screening compatibility
Agrochemical Intermediate Synthesis
N–CH₂–CF₃ motif for reported oxidative metabolism resistance
Environmental persistence and target-site bioavailability review
CNS Penetration Research
Reduced amine basicity (predicted pKa ~5.5–6.5) for neutral state at physiological pH
Passive BBB permeability and P-glycoprotein efflux ratio in model systems

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